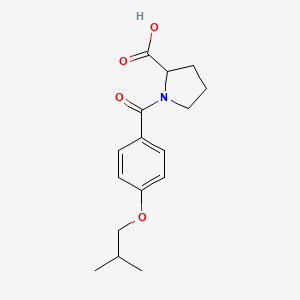

1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid

Description

1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid is a pyrrolidine-2-carboxylic acid derivative featuring a benzoyl group substituted with an isobutoxy moiety at the para position.

Properties

IUPAC Name |

1-[4-(2-methylpropoxy)benzoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(2)10-21-13-7-5-12(6-8-13)15(18)17-9-3-4-14(17)16(19)20/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSRCYTXQZAXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-isobutoxybenzoyl chloride from 4-isobutoxybenzoic acid. This is achieved by reacting 4-isobutoxybenzoic acid with thionyl chloride under reflux conditions.

Coupling with Pyrrolidine: The 4-isobutoxybenzoyl chloride is then reacted with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

Oxidation: Products include 4-isobutoxybenzaldehyde or 4-isobutoxybenzoic acid.

Reduction: The major product is 1-(4-isobutyl-benzyl)-pyrrolidine-2-carboxylic acid.

Substitution: Esterification yields esters, while amidation yields amides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with a benzoyl group and an isobutoxy moiety. Its structure contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis. The presence of functional groups allows for diverse chemical reactions, which can be exploited in drug development and material science.

Medicinal Chemistry

1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid has shown promise in various medicinal chemistry applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, demonstrating significant inhibition of cell proliferation. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 45.3 | 48 hours |

| A549 | 32.7 | 48 hours |

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Properties : Research has indicated that the compound may modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Drug Development

The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceutical agents. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets.

- Targeted Drug Delivery : Due to its ability to cross the blood-brain barrier, this compound may be explored for central nervous system disorders. Formulations that enhance delivery to targeted tissues while minimizing systemic toxicity are under investigation.

Case Studies

Several case studies have highlighted the applications of this compound:

- Study on Anticancer Effects : A recent study synthesized various derivatives of this compound and evaluated their anticancer properties. Among these derivatives, one exhibited superior anti-proliferative effects compared to others, indicating the potential for lead optimization in drug discovery.

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a significant reduction in swelling and pain scores, supporting its potential use in therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The isobutoxy group and the benzoyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid with similar compounds:

Solubility estimates are based on trends from the *Handbook of Aqueous Solubility Data and analogous structures.

Key Observations:

- Molecular Weight : The isobutoxy substituent increases molecular weight compared to methoxy (249.27 vs. 293.32) due to the bulkier alkyl chain.

- Solubility : Bulky substituents like isobutoxy reduce aqueous solubility relative to smaller groups (e.g., methoxy) but may enhance lipid solubility, influencing bioavailability .

- Synthetic Complexity : Introducing isobutoxy likely requires protective groups (e.g., tert-butoxy in ) or phase-transfer catalysis (as in ).

Case Studies from Patent Literature

- : Describes synthesis of (2S,4R)-4-hydroxy-pyrrolidine-2-carboxamide derivatives using TFA for deprotection. Similar steps may apply to isobutoxy analogs .

- : Highlights the use of hydroxy-pyrrolidine carboxamides as intermediates in kinase inhibitors, underscoring the role of substituents in target engagement .

Biological Activity

1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a carboxylic acid group and an isobutoxybenzoyl moiety. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : In vitro studies have indicated that it may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory mediators.

- Modulation of Signaling Pathways : It might affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Studies

A study published in PubMed highlighted the antibacterial activity of various pyrrolidine derivatives, including this compound. The findings suggested that modifications in the chemical structure can significantly enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Research

Research focusing on the anti-inflammatory properties of pyrrolidine derivatives indicated that this compound could reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications for inflammatory conditions .

Cytotoxicity Assessments

In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxic effects, leading to apoptosis in treated cells. These findings were significant enough to recommend further exploration into its use as an anticancer agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Isobutoxy-benzoyl)-pyrrolidine-2-carboxylic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine-2-carboxylic acid derivative with a 4-isobutoxybenzoyl moiety. Key steps include:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .

- Acylation via activated esters (e.g., using HATU or EDCI as coupling agents) under inert atmosphere (N₂/Ar) in anhydrous solvents like DMF or dichloromethane .

- Deprotection using trifluoroacetic acid (TFA) to remove Boc groups, followed by neutralization and purification via column chromatography or recrystallization .

- Critical Parameters : Solvent choice (polar aprotic for acylation), temperature control (0–25°C), and stoichiometric excess of the benzoyl chloride derivative (1.2–1.5 eq.) to minimize unreacted starting material .

Q. How is the structural conformation of this compound validated in solution and solid states?

- Methodological Answer :

- Solution-state NMR : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) confirm stereochemistry and coupling constants. For example, the isobutoxy group’s methyl protons show distinct splitting patterns (δ 0.9–1.1 ppm) .

- Solid-state X-ray crystallography : Resolves absolute configuration and dihedral angles. Crystals are grown via slow evaporation in methanol/water mixtures, with H atoms refined using riding models .

- Comparison to analogs : Spectral libraries of Boc-protected pyrrolidine derivatives (e.g., 4-phenyl or phenoxy analogs) provide reference data .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be determined, and what chiral stationary phases are effective for HPLC analysis?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based phases (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol (90:10) with 0.1% TFA. Retention times and peak areas quantify ee .

- Circular Dichroism (CD) : Correlate Cotton effects (e.g., at 220–250 nm) with enantiomer ratios. Requires calibration using a racemate and pure enantiomers .

- Data Interpretation : Discrepancies between HPLC and CD may arise from solvent polarity effects on conformational stability. Cross-validate with polarimetry .

Q. What are the key degradation pathways of this compound under accelerated stability testing, and how are degradation products characterized?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS for:

- Hydrolysis : Cleavage of the isobutoxy group (m/z shifts corresponding to 4-hydroxybenzoyl derivatives) .

- Oxidation : Formation of pyrrolidine N-oxide (observed as +16 Da in MS) .

- Stabilization Strategies : Use antioxidants (e.g., BHT) in storage buffers and amber vials to mitigate photodegradation .

Q. How do computational models (DFT, MD) predict the bioactive conformation of this compound, and how do these align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate lowest-energy conformers using Gaussian09 with B3LYP/6-31G* basis sets. Compare torsional angles (C2-C3-N-C7) to X-ray data .

- Molecular Dynamics (MD) : Simulate solvated systems (water, DMSO) to assess flexibility of the isobutoxy side chain. RMSD values >2 Å suggest significant deviation from crystal structures .

- Validation : Overlay DFT-optimized structures with crystallographic coordinates (RMSD <0.5 Å confirms reliability) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrrolidine ring?

- Methodological Answer :

- Systematic Error Check : Verify basis set adequacy (e.g., upgrade to 6-311++G** for better electron correlation) .

- Experimental Artifacts : Assess crystal packing effects via Hirshfeld surface analysis. For example, H-bonding in the solid state may distort bond lengths vs. gas-phase DFT .

- Hybrid Approaches : Use QM/MM (quantum mechanics/molecular mechanics) to model crystal environment impacts .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.